molecular formula C23H22ClN5O6 B10934017 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10934017
M. Wt: 499.9 g/mol
InChI Key: JUBJWRUXRJPTRK-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions:

    Nitration: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium amide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be studied for therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the methoxy and nitro groups, resulting in different chemical properties and reactivity.

    3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks the chloro and nitro groups, affecting its potential biological activity.

    4-nitro-1H-pyrazole: Lacks the chloro and dimethoxyphenyl groups, leading to different reactivity and applications.

Uniqueness

The presence of the chloro, dimethoxyphenyl, and nitro groups in 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole makes it unique in terms of its chemical reactivity and potential applications. These functional groups provide multiple sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C23H22ClN5O6

Molecular Weight

499.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C23H22ClN5O6/c1-32-17-7-5-14(9-19(17)34-3)22-21(24)23(15-6-8-18(33-2)20(10-15)35-4)28(26-22)13-27-12-16(11-25-27)29(30)31/h5-12H,13H2,1-4H3

InChI Key

JUBJWRUXRJPTRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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